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2-Thio-PAF structure and chemical properties

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2-Thio-PAF: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **2-Thio-PAF** (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine), a critical tool in the study of Platelet-Activating Factor (PAF) signaling and metabolism.

Introduction

2-Thio-PAF is a synthetic, isosteric analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2][3] In **2-Thio-PAF**, the ester linkage at the sn-2 position of the glycerol backbone is replaced by a thioester bond.[1][2] This modification makes it a valuable substrate for studying the activity of PAF acetylhydrolase (PAF-AH), the enzyme responsible for PAF degradation.[1][2][4] Furthermore, **2-Thio-PAF** acts as a PAF receptor agonist, enabling the investigation of PAF-mediated signaling pathways.[1] [2][5]

Chemical Structure and Properties

The chemical structure of **2-Thio-PAF** is formally named 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine.[1][3][6] Its structure is characterized by a hexadecyl ether linkage at the sn-1 position, a thioacetyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position of the glycerol backbone.



While specific quantitative data for properties such as melting point, boiling point, and pKa are not readily available in the public domain, the following table summarizes its key chemical and physical characteristics based on available information.

Table 1: Chemical and Physical Properties of 2-Thio-PAF

Property	Value	Reference(s)
Formal Name	1-O-hexadecyl-2-deoxy-2-thio- S-acetyl-sn-glyceryl-3- phosphorylcholine	[1][3][6]
CAS Number	96801-55-7	[1][3][6]
Molecular Formula	C26H54NO6PS	[1][3][6]
Molecular Weight	539.8 g/mol	[1][7]
Solubility	>25 mg/mL in DMF and DMSO; >50 mg/mL in PBS (pH 7.2)	[1]
Storage	Store at -80°C	[1][8]
Stability	≥ 2 years at -80°C	[1]
Appearance	Provided as a solution in ethanol (e.g., 25 mg/mL)	[1][8]

Biological Activity and Signaling Pathways

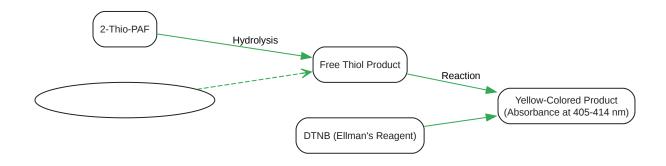
2-Thio-PAF exhibits two primary biological activities: it serves as a substrate for PAF acetylhydrolase and acts as a PAF receptor agonist.

Substrate for PAF Acetylhydrolase (PAF-AH)

PAF-AH is a phospholipase A₂ enzyme that catalyzes the hydrolysis of the acetyl group at the sn-2 position of PAF, rendering it biologically inactive. **2-Thio-PAF** is a chromogenic substrate for PAF-AH, and its hydrolysis releases a free thiol group.[9][10][11] This thiol can be detected using Ellman's reagent (DTNB), which produces a yellow-colored product that can be



quantified spectrophotometrically.[9][10] This reaction forms the basis of widely used assays for measuring PAF-AH activity.[9][10][11]



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Figure 1: Workflow of the PAF Acetylhydrolase (PAF-AH) assay using 2-Thio-PAF.

PAF Receptor Agonist and Signaling Pathway

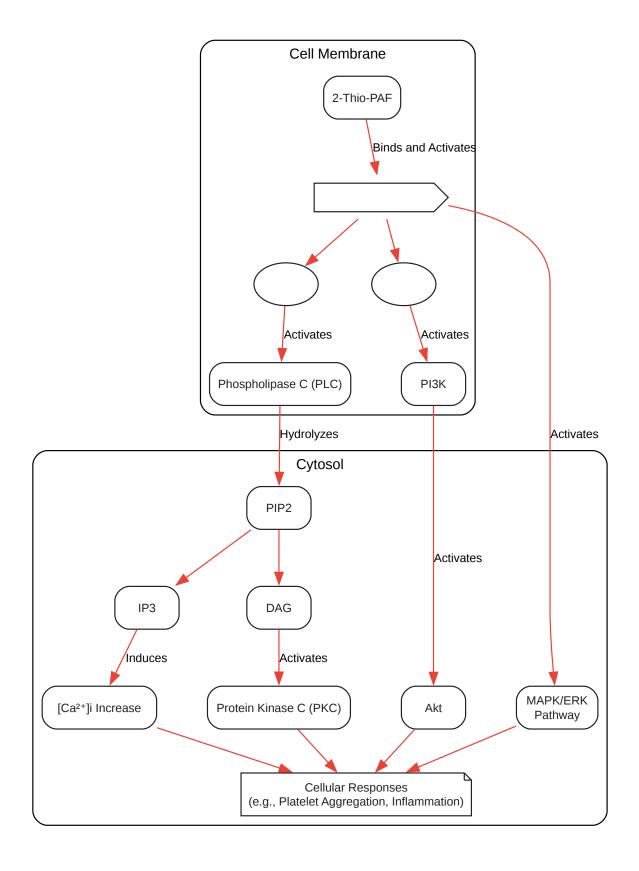
2-Thio-PAF functions as a PAF receptor agonist, with a potency comparable to native PAF (PAF C-16 and C-18) in activating platelets and macrophages.[1][2][5] The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR) that, upon activation, can couple to Gq, Gi, and G12/13 proteins to initiate downstream signaling cascades.[12][13]

Activation of the PAF receptor by **2-Thio-PAF** triggers several key signaling pathways:

- Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which
 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and
 diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG
 activates Protein Kinase C (PKC).
- Phosphoinositide 3-Kinase (PI3K) Pathway: PAFR activation can also stimulate the PI3K pathway, leading to the phosphorylation of Akt and subsequent downstream effects on cell survival and proliferation.[14][15][16][17]
- Mitogen-Activated Protein Kinase (MAPK) Pathway: The receptor can activate the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and inflammation. [14][15][18]



These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and immune cell activation.





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Figure 2: Simplified signaling pathway of the PAF receptor activated by 2-Thio-PAF.

Experimental Protocols Synthesis of 2-Thio-PAF

A detailed, publicly available, step-by-step protocol for the chemical synthesis of **2-Thio-PAF** (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is not readily found in the literature. The synthesis of related 1-acyl-2-alkyl-sn-glycero-3-phosphocholines has been described and likely involves a multi-step process starting from a chiral precursor to ensure the correct stereochemistry.[19][20] Commercial suppliers provide this compound pre-synthesized and purified.

PAF Acetylhydrolase (PAF-AH) Activity Assay

This protocol is adapted from commercially available PAF-AH assay kits that utilize **2-Thio-PAF** as a substrate.[9][10][11]

Materials:

- 2-Thio-PAF substrate solution
- PAF-AH enzyme standard or sample (e.g., plasma, cell lysate)
- Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
- DTNB (Ellman's Reagent) solution
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405-414 nm

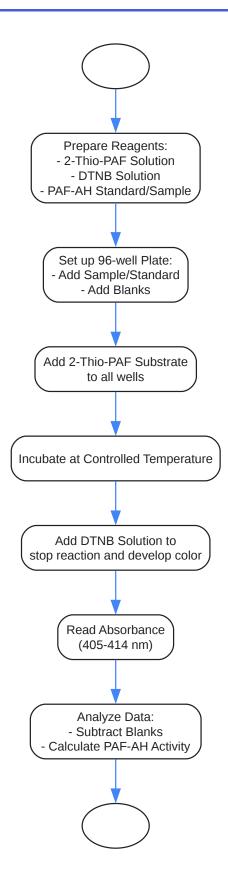
Procedure:

Prepare Reagents:



- Reconstitute lyophilized 2-Thio-PAF in the appropriate solvent as per the manufacturer's instructions to create a stock solution.
- Prepare working solutions of the 2-Thio-PAF substrate and DTNB in assay buffer.
- Prepare dilutions of the PAF-AH standard or the experimental sample in assay buffer.
- Assay Setup (in a 96-well plate):
 - Sample Wells: Add a specific volume of the sample (or PAF-AH standard) to the wells.
 - Blank/Control Wells: Add an equal volume of assay buffer to the blank wells.
 - Add the **2-Thio-PAF** substrate solution to all wells to initiate the reaction.
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes).
- Detection:
 - Add the DTNB solution to all wells to stop the reaction and develop the color.
 - Read the absorbance of the plate at 405-414 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from the absorbance of the sample wells.
 - Calculate the PAF-AH activity based on the change in absorbance over time, using the extinction coefficient of the colored product formed from the reaction of the thiol with DTNB.





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Figure 3: Experimental workflow for the PAF Acetylhydrolase (PAF-AH) assay.



Spectroscopic Data

Detailed, publicly available NMR, IR, and mass spectra for **2-Thio-PAF** are not readily available. However, based on its structure, the following characteristic spectroscopic features can be anticipated:

- ¹H NMR: Signals corresponding to the protons of the hexadecyl chain, the glycerol backbone, the acetyl group, and the choline headgroup would be expected. The protons adjacent to the thioester and ether linkages would exhibit characteristic chemical shifts.
- ¹³C NMR: Resonances for the carbonyl carbon of the thioester, the carbons of the hexadecyl chain, the glycerol backbone, and the phosphocholine moiety would be present. The chemical shift of the thioester carbonyl would be a key identifier.[21]
- IR Spectroscopy: A characteristic stretching vibration for the thioester carbonyl (C=O) group would be expected in the region of 1650-1725 cm⁻¹.[6][22][23][24] Other bands corresponding to C-O, C-S, P-O, and C-H vibrations would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
 the molecular weight of 2-Thio-PAF (539.8 g/mol).[1][25][26][27][28][29][30][31]
 Fragmentation patterns would likely involve cleavage of the thioester bond, the ether linkage,
 and the phosphocholine headgroup, providing structural information.

Conclusion

2-Thio-PAF is an indispensable tool for researchers in the fields of lipid biochemistry, signal transduction, and pharmacology. Its dual role as a PAF receptor agonist and a chromogenic substrate for PAF acetylhydrolase allows for the detailed investigation of PAF-related biological processes. This guide provides a comprehensive overview of its chemical and biological properties, as well as its application in key experimental assays, to support its effective use in scientific research and drug development.

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